molecular formula C16H34O3P- B14120636 2-Ethylhexoxy(2-ethylhexyl)phosphinate

2-Ethylhexoxy(2-ethylhexyl)phosphinate

Cat. No.: B14120636
M. Wt: 305.41 g/mol
InChI Key: ZDFBXXSHBTVQMB-UHFFFAOYSA-M
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Description

2-Ethylhexoxy(2-ethylhexyl)phosphinate is an organophosphorus compound with the molecular formula C16H35O3P. It is a monoester of phosphinic acid and 2-ethylhexanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylhexoxy(2-ethylhexyl)phosphinate typically involves the esterification of phosphinic acid with 2-ethylhexanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. The general reaction can be represented as follows:

Phosphinic Acid+2-EthylhexanolThis compound+Water\text{Phosphinic Acid} + \text{2-Ethylhexanol} \rightarrow \text{this compound} + \text{Water} Phosphinic Acid+2-Ethylhexanol→this compound+Water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a reactor with continuous stirring and heating to maintain the desired temperature. The use of catalysts, such as sulfuric acid, can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexoxy(2-ethylhexyl)phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphinates.

Scientific Research Applications

2-Ethylhexoxy(2-ethylhexyl)phosphinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a biocide and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic properties.

    Industry: It is used as a plasticizer, flame retardant, and solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-ethylhexoxy(2-ethylhexyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its biocidal properties are attributed to its ability to disrupt cell membranes and inhibit enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Di(2-ethylhexyl)phosphoric acid: An organophosphorus compound used in solvent extraction and as a plasticizer.

    Tris(2-ethylhexyl)phosphate: Used as a plasticizer and flame retardant.

    Bis(2-ethylhexyl)phosphate: Employed as a lubricant additive and corrosion inhibitor.

Uniqueness

2-Ethylhexoxy(2-ethylhexyl)phosphinate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C16H34O3P-

Molecular Weight

305.41 g/mol

IUPAC Name

2-ethylhexoxy(2-ethylhexyl)phosphinate

InChI

InChI=1S/C16H35O3P/c1-5-9-11-15(7-3)13-19-20(17,18)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)/p-1

InChI Key

ZDFBXXSHBTVQMB-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)COP(=O)(CC(CC)CCCC)[O-]

Origin of Product

United States

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